molecular formula C13H17F3N2 B12439234 3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline CAS No. 1260879-86-4

3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline

Cat. No.: B12439234
CAS No.: 1260879-86-4
M. Wt: 258.28 g/mol
InChI Key: GYUZYLQPQHXBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline is a chemical compound that features a piperidine ring substituted with a methyl group and an aniline moiety substituted with a trifluoromethyl group

Preparation Methods

The synthesis of 3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Methyl Group: The piperidine ring is then methylated using methylating agents under controlled conditions.

    Formation of the Aniline Moiety: The aniline moiety is synthesized separately, often through nitration and subsequent reduction of benzene derivatives.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents.

    Coupling Reaction: Finally, the piperidine and aniline moieties are coupled together under suitable reaction conditions to form the target compound.

Chemical Reactions Analysis

3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or piperidine ring are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.

Scientific Research Applications

3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1260879-86-4

Molecular Formula

C13H17F3N2

Molecular Weight

258.28 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C13H17F3N2/c1-9-4-2-3-5-18(9)12-7-10(13(14,15)16)6-11(17)8-12/h6-9H,2-5,17H2,1H3

InChI Key

GYUZYLQPQHXBPE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.